![molecular formula C20H21FN2O2 B2659239 (E)-3-(3-fluorophenyl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)prop-2-en-1-one CAS No. 609792-94-1](/img/structure/B2659239.png)
(E)-3-(3-fluorophenyl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)prop-2-en-1-one
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Description
(E)-3-(3-fluorophenyl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)prop-2-en-1-one, also known as FPPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Structural Analysis
Cinnamide derivatives, including compounds structurally related to "(E)-3-(3-fluorophenyl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)prop-2-en-1-one," have been synthesized and characterized for their crystal structures and Hirshfeld surface analysis. These studies offer insights into the molecular interactions and structural conformations that may influence the compound's biological activity and chemical properties. For example, the synthesis and crystal structure analysis of cinnamide derivatives reveal their potential in forming specific molecular arrangements, such as X-shaped polymeric chains and layered structures, which could be pivotal in understanding their pharmacological activities (Zhong et al., 2018).
Neuroprotective Activity
Research on certain derivatives has demonstrated effective activities against neurotoxicity induced by glutamine in PC12 cells, suggesting potential neuroprotective properties. Specifically, some cinnamide derivatives displayed significant protective effects against cerebral infarction in in vivo experiments, highlighting their potential application in the treatment of neurological conditions such as stroke or neurodegenerative diseases (Zhong et al., 2018).
Antimicrobial Activity
Certain derivatives have also been explored for their selective killing of bacterial persisters without affecting normal antibiotic-sensitive cells. This unique activity suggests a potential application in addressing bacterial persistence, a significant challenge in treating infections. The ability to revert persisters to antibiotic-sensitive states could lead to new strategies in combating antibiotic resistance and enhancing the effectiveness of existing antimicrobial therapies (Kim et al., 2011).
Imaging and Diagnostic Applications
Derivatives of "(E)-3-(3-fluorophenyl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)prop-2-en-1-one" have been synthesized for potential use in brain imaging, particularly using positron emission tomography (PET). These compounds, labeled with radioactive isotopes such as fluorine-18, are designed to target specific neurotransmitter systems or receptors in the brain, providing valuable tools for diagnosing and studying neurological disorders. For instance, the synthesis and characterization of fluorine-18 labeled compounds for imaging dopamine D3 receptors underscore the potential of these derivatives in neuroscience research and the development of diagnostic agents (Gao et al., 2008).
properties
IUPAC Name |
(E)-3-(3-fluorophenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-25-19-8-3-2-7-18(19)22-11-13-23(14-12-22)20(24)10-9-16-5-4-6-17(21)15-16/h2-10,15H,11-14H2,1H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSXBDYADXMRBZ-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C=CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)/C=C/C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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